molecular formula C19H20ClN3OS B2651541 9-Chloro-1'-methyl-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] CAS No. 676528-62-4

9-Chloro-1'-methyl-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

Cat. No. B2651541
CAS RN: 676528-62-4
M. Wt: 373.9
InChI Key: ZGRHIYVAODNRCA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also appears to contain a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The presence of a spiro configuration indicates that two rings are connected at one point. The compound also contains a chloro group and a methyl group.


Chemical Reactions Analysis

The thiophene ring in the compound is likely to undergo reactions similar to other aromatic compounds, such as electrophilic aromatic substitution . The chloro group could potentially be replaced by other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the types of intermolecular forces it can participate in .

Scientific Research Applications

Molecular Interaction Studies

  • Molecular Interaction with CB1 Cannabinoid Receptor

    A study on the molecular interaction of related compounds with the CB1 cannabinoid receptor was conducted. It involved conformational analysis and the development of unified pharmacophore models for CB1 receptor ligands. This research contributes to the understanding of steric binding interactions at the receptor level (Shim et al., 2002).

  • Inverse Agonist at Human Cannabinoid Receptor

    Research on a compound closely related to 9-Chloro-1'-methyl-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] showed its function as an inverse agonist at the human cannabinoid CB1 receptor. This discovery aids in understanding the pharmacological effects of such compounds (Landsman et al., 1997).

Synthesis and Antimicrobial Activities

  • Synthesis and Antimicrobial Activities of Derivatives: Various derivatives of similar compounds were synthesized and screened for their antimicrobial activities. This work contributes to the development of new antimicrobial agents (Bektaş et al., 2007).

Anti-Tumor and CNS Agents Development

  • Potential Anti-Tumor Agents

    The synthesis of compounds related to 9-Chloro-1'-methyl-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] and their evaluation as anti-tumor agents against specific cell lines were studied. This research adds value to cancer treatment strategies (Gomha et al., 2016).

  • Development as CNS Agents

    The synthesis of novel spiro[isobenzofuran-1(3H),4'-piperidines] was undertaken, considering their potential as central nervous system agents. This offers new avenues for CNS drug development (Bauer et al., 1976).

Novel Syntheses for Therapeutic Applications

  • Synthesis of Novel Heterospirocyclic Compounds

    Research on the synthesis of novel heterospirocyclic compounds, including those with a structure similar to 9-Chloro-1'-methyl-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine], provided insights into the development of new therapeutic compounds (Strässler et al., 1997).

  • Development of Anticancer and Antidiabetic Agents

    A study on the development of spirothiazolidines as potent anticancer and antidiabetic agents highlights the potential of compounds structurally similar to 9-Chloro-1'-methyl-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] in treating these conditions (Flefel et al., 2019).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a new compound, initial research might focus on fully characterizing its physical and chemical properties, and testing its reactivity. If it’s intended to be used as a drug, future research could involve testing its biological activity and potential side effects .

properties

IUPAC Name

9-chloro-1'-methyl-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3OS/c1-22-8-6-19(7-9-22)23-16(12-15(21-23)18-3-2-10-25-18)14-11-13(20)4-5-17(14)24-19/h2-5,10-11,16H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRHIYVAODNRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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